N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide
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Overview
Description
N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide is a complex organic compound with a molecular formula of C19H20Cl3N3O2S It is known for its unique structure, which includes a trichloromethyl group, a methoxyphenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-methoxyphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained between 0°C and 25°C. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols (R-SH), amines (R-NH2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Thiol-substituted products, amine-substituted products
Scientific Research Applications
N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)benzamide
- N-(2,2,2-Trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)butanamide
- N-(2,2,2-Trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
Uniqueness
N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications. Additionally, its trichloromethyl group provides sites for further chemical modifications, allowing for the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C19H28Cl3N3O2S |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]nonanamide |
InChI |
InChI=1S/C19H28Cl3N3O2S/c1-3-4-5-6-7-8-9-16(26)24-17(19(20,21)22)25-18(28)23-14-10-12-15(27-2)13-11-14/h10-13,17H,3-9H2,1-2H3,(H,24,26)(H2,23,25,28) |
InChI Key |
TUMODSDJKLJKEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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